Cas no 72155-45-4 (N-Boc-phenylalaninal)

N-Boc-phenylalaninal 化学的及び物理的性質
名前と識別子
-
- Boc-L-Phenylalaninal
- N-Boc-L-phenylalaninal
- (S)-tert-butyl 1-oxo-3-phenylpropan-2-ylcarbamate
- H-Asn-OtBu HCl
- N-Boc-phenylalaninal
- N-t-BOC-L-Phenylalaninal
- tert-butyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate
- 1-(Boc-aMino)cyclopentanecarboxylic acid
- (S)-(-)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal
- (S)-(1-Benzyl-2-oxoethyl)carbamic acid tert-butyl ester
- boc-phe-cho
- Boc-phenylalaninal
- (S)-tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate
- Carbamic acid, N-[(1S)-1-formyl-2-phenylethyl]-, 1,1-dimethylethyl ester
- Carbamic acid, [(1S)-1-formyl-2-phenylethyl]-,
- N-(tert-butyloxycarbonyl)-L-phenylalaninal
- Q-102003
- ((S)-1-benzyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
- BB 0304020
- DTXSID60426424
- (S)-(-)-2-(tert-Butoxycarbonyl-amino)-3-phenylpropanal
- AM808171
- AC-6698
- tert-Butyl-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate
- CS-W012659
- (2S)-2-(tert-butoxycarbonylamino)-3-phenyl-1-propanal
- SCHEMBL7094
- 2(S)-(tert-Butoxycarbonylamino)-3-phenylpropionaldehyde
- TS-7040
- N-tert-butoxycarbonyl-phenylalaninal
- (S)-(1-Benzyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
- N-t-butoxycarbonyl-L-phenylalaninal
- Tert-butyl (1S)-1-benzyl-2-oxoethylcarbamate
- ((S)-1-Formyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester
- Boc-L-phenylalanine Merrifield resin Grain size 100-200 mesh, Substitution 0.85mmol/g 1%DVB
- EN300-66988
- (2S)-2-(tert-Butoxycarbonyl)amino-3-phenylpropanal
- (2S)-2-(tert-butoxycarbonyl)amino-3-phenyl-1-propanal
- N-Boc-L-phenylalaninal, 97%
- MFCD00143854
- Boc-L-Phe-PAM resin (100-200 mesh)
- tert-Butyl (S)-(1-oxo-3-phenylpropan-2-yl)carbamate
- N-Boc-2(S)-3-phenylpropanal
- ZJTYRNPLVNMVPQ-LBPRGKRZSA-N
- BDBM50137818
- AKOS015841411
- N-tert-butoxycarbonylphenylalaninal
- N-((t-Butyloxy)carbonyl)-phenylalaninal
- MFCD00801205
- Z1065768484
- 72155-45-4
- A9404
- CHEMBL94327
- Boc-Fmk(3S)-OH
- Carbamic acid, [(1S)-1-formyl-2-phenylethyl]-, 1,1-dimethylethyl ester
- N-[(1S)-1-Formyl-2-phenylethyl]carbamic Acid 1,1-Dimethylethyl Ester;
-
- MDL: MFCD00143854
- インチ: 1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m0/s1
- InChIKey: ZJTYRNPLVNMVPQ-LBPRGKRZSA-N
- ほほえんだ: O(C(N([H])[C@]([H])(C([H])=O)C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 249.13600
- どういたいしつりょう: 249.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 55.4
- 互変異性体の数: 4
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.0770
- ゆうかいてん: 86-88 °C (lit.)
- ふってん: 367.0±35.0 °C at 760 mmHg
- フラッシュポイント: 175.8±25.9 °C
- PSA: 55.40000
- LogP: 2.71220
- 光学活性: [α]20/D −47°, c = 0.5 in methanol
- ようかいせい: まだ確定していません。
- じょうきあつ: 0.0±0.8 mmHg at 25°C
- ひせんこうど: -47 º (c=0.5 in MeOH)
N-Boc-phenylalaninal セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:−20°C
N-Boc-phenylalaninal 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
N-Boc-phenylalaninal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-66988-0.1g |
tert-butyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate |
72155-45-4 | 95% | 0.1g |
$19.0 | 2023-05-05 | |
Enamine | EN300-66988-0.05g |
tert-butyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate |
72155-45-4 | 95% | 0.05g |
$19.0 | 2023-05-05 | |
Apollo Scientific | OR17576-1g |
N-BOC-L-Phenylalaninal |
72155-45-4 | 97+% | 1g |
£44.00 | 2024-07-21 | |
TRC | B661520-50mg |
N-Boc-phenylalaninal |
72155-45-4 | 50mg |
$ 161.00 | 2023-09-08 | ||
Fluorochem | 040933-1g |
N-Boc-L-phenylalaninal |
72155-45-4 | 97% | 1g |
£49.00 | 2022-03-01 | |
Apollo Scientific | OR17576-5g |
N-BOC-L-Phenylalaninal |
72155-45-4 | 97+% | 5g |
£148.00 | 2024-07-21 | |
AstaTech | 55764-25/G |
N-BOC-L-PHENYLALANINAL |
72155-45-4 | 95% | 25/G |
$861 | 2021-07-03 | |
Chemenu | CM185401-25g |
(S)-tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate |
72155-45-4 | 95% | 25g |
$693 | 2022-06-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019897-1g |
N-Boc-phenylalaninal |
72155-45-4 | 97% | 1g |
¥155 | 2024-05-22 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019897-10g |
N-Boc-phenylalaninal |
72155-45-4 | 97% | 10g |
¥4330 | 2022-06-13 |
N-Boc-phenylalaninal 関連文献
-
Yunjeong Park,Mikyung Sim,Tong-Shin Chang,Jae-Sang Ryu Org. Biomol. Chem. 2016 14 913
-
Michiel H. A. Janssen,Juan F. Chesa Castellana,Hayley Jackman,Peter J. Dunn,Roger A. Sheldon Green Chem. 2011 13 905
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Amphetamines and derivatives
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Phenethylamines Amphetamines and derivatives
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
N-Boc-phenylalaninalに関する追加情報
N-Boc-Phenylalaninal: A Comprehensive Overview
N-Boc-Phenylalaninal (CAS No. 72155-45-4) is a significant compound in the field of organic chemistry, particularly within peptide synthesis and related biochemical applications. This compound is widely recognized for its role as a protective group in peptide synthesis, where it serves as a precursor to phenylalanine, an essential amino acid. The Boc (tert-butoxycarbonyl) group is a common protecting group used in peptide chemistry due to its stability under basic conditions and ease of removal under acidic conditions.
Recent advancements in peptide synthesis have further highlighted the importance of N-Boc-Phenylalaninal in modern drug discovery and development. Researchers have explored its utility in constructing complex peptide sequences, emphasizing its compatibility with various coupling reagents and activation strategies. For instance, studies have demonstrated the successful incorporation of N-Boc-Phenylalaninal into peptide libraries, enabling high-throughput screening for bioactive compounds. This has significantly contributed to the identification of potential therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.
In addition to its role in peptide synthesis, N-Boc-Phenylalaninal has been utilized in the synthesis of bioactive molecules and natural product analogs. Its structure provides a versatile platform for chemical modifications, allowing researchers to explore diverse chemical spaces. For example, recent research has focused on the use of N-Boc-Phenylalaninal as a building block for constructing macrocyclic peptides, which exhibit promising antibacterial and antifungal activities. These findings underscore the compound's potential in developing novel antibiotics, addressing the growing concern of antibiotic resistance.
The synthesis of N-Boc-Phenylalaninal typically involves the protection of phenylalanine's amino group with a Boc group. This process is well-established and involves standard peptide coupling techniques. The compound's stability under mild conditions makes it an ideal choice for large-scale peptide synthesis, ensuring high yields and purity. Furthermore, its compatibility with various solvents and reaction conditions has facilitated its integration into automated peptide synthesizers, streamlining the production process.
From an analytical standpoint, N-Boc-Phenylalaninal is often characterized using techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods provide critical insights into the compound's purity, structure, and reactivity. Recent advancements in analytical techniques have further enhanced the accuracy and precision of these analyses, enabling researchers to better understand the compound's behavior in different chemical environments.
Looking ahead, the continued exploration of N-Boc-Phenylalaninal is expected to yield new insights into its applications across various fields. Its role in drug discovery, particularly in the development of peptide-based therapeutics, remains a focal point for researchers. Moreover, ongoing investigations into its use in synthetic biology and biotechnology are anticipated to unlock novel functionalities and applications.
In conclusion, N-Boc-Phenylalaninal (CAS No. 72155-45-4) stands as a pivotal compound in contemporary organic chemistry and biochemistry. Its versatility as a protective group and its integral role in peptide synthesis make it an indispensable tool in drug discovery and development. As research continues to uncover new applications and optimizations for this compound, its significance in advancing scientific knowledge and therapeutic innovation will undoubtedly grow.
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